2-(Butyrylamino)-4-chlorobenzoic acid
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Overview
Description
Amino acids are fundamental units of proteins and play crucial roles in various biological processes . Butyric acid, a short-chain volatile fatty acid, has broad applications in the chemical industry .
Synthesis Analysis
Amino acids can be synthesized through various pathways. For instance, butyric acid-producing bacteria use the acetyl coenzyme A pathway as the predominant butyric acid-producing pathway .Molecular Structure Analysis
Amino acids have a basic structure that includes an amino group (-NH2), a carboxyl group (-COOH), and a side chain (R group) that varies between different amino acids .Chemical Reactions Analysis
Amino acids can undergo a variety of chemical reactions. For example, they can act as both acids and bases due to their amphoteric nature .Physical And Chemical Properties Analysis
Amino acids are colorless, crystalline substances. Most amino acids are tasteless, but some are sweet (e.g., Glycine, Alanine) or bitter (e.g., Arginine). Amino acids have a high melting point (200-300°C) due to their ionic property .Scientific Research Applications
Solubility and Thermodynamic Properties
- Solubility in Organic Solvents: The solubility of 2-amino-4-chlorobenzoic acid, a closely related compound, has been studied in various organic solvents. This research is crucial for optimizing the purification process of such compounds (Li et al., 2017).
Complexation and Binding Studies
- Molecular Tweezer Complexation: Studies have shown that molecular tweezers with carboxylic acid active sites, which are structurally similar to 2-(Butyrylamino)-4-chlorobenzoic acid, can effectively complex nucleotide bases. This highlights potential applications in molecular recognition and drug design (Zimmerman et al., 1991).
Hydrogen-Bonding and Crystallography
- Hydrogen-Bonding Patterns: Research on compounds like pyrimethaminium 3-chlorobenzoate reveals intricate hydrogen-bonding patterns, which could be relevant for understanding similar behaviors in 2-(Butyrylamino)-4-chlorobenzoic acid (Devi et al., 2006).
Photocatalysis and Environmental Applications
- Photocatalytic Water Decontamination: Studies on chlorobenzoic acids, including 4-chlorobenzoic acid, demonstrate their complete mineralization under UV-illuminated TiO2. This research suggests potential environmental applications for similar compounds in water detoxification (D'Oliveira et al., 1993).
Synthesis and Labeling Studies
- Synthesis of Labelled Compounds: Research on 4-amino-3-(4-chlorophenyl)-butyric acid, which shares structural similarities with 2-(Butyrylamino)-4-chlorobenzoic acid, includes the synthesis of carbon-14- and tritium-labelled compounds, important for pharmaceutical and biochemical research (Küng et al., 1983).
Fluorescence Sensing
- Enantioselective Fluorescence Sensing: Research has been conducted on compounds derived from 2-chlorobenzoic acid for enantioselective fluorescence sensing of chiral amino alcohols. This indicates potential applications in chiral analysis and sensing technologies (Liu et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(butanoylamino)-4-chlorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-2-3-10(14)13-9-6-7(12)4-5-8(9)11(15)16/h4-6H,2-3H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDAXENJTPWLSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588667 |
Source
|
Record name | 2-Butanamido-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butyrylamino)-4-chlorobenzoic acid | |
CAS RN |
777877-45-9 |
Source
|
Record name | 2-Butanamido-4-chlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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